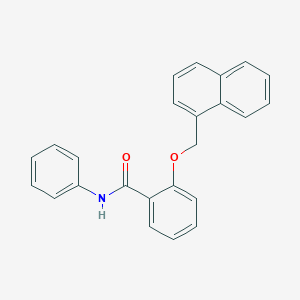

2-(1-naphthylmethoxy)-N-phenylbenzamide

Description

Properties

IUPAC Name |

2-(naphthalen-1-ylmethoxy)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2/c26-24(25-20-12-2-1-3-13-20)22-15-6-7-16-23(22)27-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNUWOFQRFJECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 3-(1-naphthylmethoxy)pyridin-2-amine, has been reported to interact with mitogen-activated protein kinase 14. This protein plays a crucial role in cellular responses to extracellular stimuli.

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target protein, thereby altering cellular processes.

Biochemical Pathways

Related compounds have been shown to influence various biochemical processes, including the regulation of protein turnover and the control of gene expression.

Pharmacokinetics

The pharmacokinetic properties of structurally similar compounds suggest that factors such as molecular weight, lipophilicity, and the presence of functional groups can significantly influence the bioavailability of these compounds.

Result of Action

Related compounds have been shown to have a wide range of biological activities, including antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-hiv effects.

Action Environment

The action, efficacy, and stability of 2-(1-naphthylmethoxy)-N-phenylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other molecules in the environment can influence the compound’s bioavailability and its ability to reach its target.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s naphthylmethoxy group may position it for antifungal or antiparasitic applications, similar to trifluoromethylpyrimidine or chlorinated derivatives .

- Imidazole-based derivatives (4e, 4f) demonstrate the impact of electron-withdrawing groups (e.g., fluorine) on anticancer potency .

- The antiviral activity of 1e highlights the scaffold’s versatility, though its mechanism differs from DNA-binding antiparasitics .

Physicochemical and Mechanistic Insights

Table 3: Physicochemical and Mechanistic Properties

Key Observations :

- The naphthylmethoxy group likely increases lipophilicity, improving membrane permeability compared to polar substituents (e.g., -OH or -COOH) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-naphthylmethoxy)-N-phenylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 1-naphthylmethanol with a benzamide precursor. Key steps include:

- Amide Bond Formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between carboxylic acid derivatives and aniline intermediates .

- Etherification : Introduce the 1-naphthylmethoxy group via nucleophilic substitution or Mitsunobu reactions. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance regioselectivity .

- Purification : Employ column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the naphthylmethoxy and benzamide moieties. Key signals include aromatic protons (δ 6.8–8.5 ppm) and amide carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight. Fragmentation patterns (e.g., loss of the naphthylmethoxy group) can confirm structural integrity .

- HPLC-PDA : Assess purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .

Q. How can researchers design initial biological assays to evaluate its antiviral or anticancer potential?

Methodological Answer:

- Antiviral Screening :

- Use HBV-infected HepG2 cells. Measure viral DNA reduction via qPCR and assess intracellular APOBEC3G (A3G) levels via Western blot, as A3G upregulation correlates with antiviral activity .

- Include controls for cytotoxicity (MTT assay) and compare with lamivudine as a positive control .

- Anticancer Screening :

- Test against tyrosine kinase-dependent cancer lines (e.g., K562 leukemia). Use imatinib as a reference. Measure IC values via dose-response curves (72-hour exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

- Modification Sites :

- Naphthyl Group : Replace 1-naphthyl with 2-naphthyl or substituted phenyl to alter steric and electronic properties. Assess impact on antiviral IC .

- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the para position to enhance binding to kinase domains .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with HBV capsid proteins or Bcr-Abl kinase. Validate with mutagenesis studies .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2.2.15 for HBV), viral titers, and incubation times. Cross-validate results in independent labs .

- Metabolite Profiling : Use LC-MS to identify active metabolites. For example, oxidative demethylation of the methoxy group may enhance activity in vivo .

- Off-Target Analysis : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out nonspecific kinase inhibition .

Q. How can gas-phase Smiles rearrangement reactions observed in mass spectrometry inform solution-phase stability?

Methodological Answer:

- CID Studies : Fragment protonated this compound via collision-induced dissociation (CID). Detect rearrangement products (e.g., intramolecular cyclization) using ESI-MS/MS. Compare with solution-phase degradation products (HPLC tracking) to identify labile bonds .

- Computational Chemistry : Calculate transition states (Gaussian 09, DFT/B3LYP) to predict rearrangement pathways. Correlate with experimental fragmentation patterns .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions. Measure logP via shake-flask method (target logP < 3) .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Identify major CYP450 isoforms involved in metabolism using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How do substituents on the benzamide ring influence binding to DNA or protein targets?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to immobilized DNA G-quadruplexes or HBV core proteins. Compare derivatives with varying substituents .

- Thermal Shift Assay : Monitor protein melting temperature () shifts upon ligand binding to identify stabilizing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.